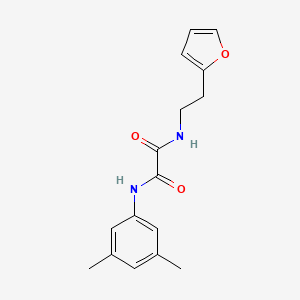

N1-(3,5-dimethylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3,5-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-11-8-12(2)10-13(9-11)18-16(20)15(19)17-6-5-14-4-3-7-21-14/h3-4,7-10H,5-6H2,1-2H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFMRLZIGPZZCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(=O)NCCC2=CC=CO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,5-dimethylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide typically involves the reaction of 3,5-dimethylaniline with 2-(furan-2-yl)ethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

Step 1: Formation of the oxalyl chloride intermediate by reacting oxalic acid with thionyl chloride.

Step 2: Reaction of the oxalyl chloride intermediate with 3,5-dimethylaniline to form the corresponding amide.

Step 3: Coupling of the amide with 2-(furan-2-yl)ethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(3,5-dimethylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N1-(3,5-dimethylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in drug development.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(3,5-dimethylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and phenyl groups can facilitate binding to hydrophobic pockets in proteins, while the oxalamide moiety may participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

N1-(3,5-dimethylphenyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide: Similar structure but with a thiophene ring instead of a furan ring.

N1-(3,5-dimethylphenyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

N1-(3,5-dimethylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide is unique due to the presence of both a furan ring and a dimethylphenyl group, which can impart distinct chemical and biological properties

Biological Activity

N1-(3,5-dimethylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

- IUPAC Name: N'-(3,5-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide

- Molecular Formula: C16H18N2O3

- Molecular Weight: 286.33 g/mol

- CAS Number: 898349-34-3

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Oxalyl Chloride: Reacting oxalic acid with thionyl chloride to produce oxalyl chloride.

- Amide Formation: The oxalyl chloride is reacted with 3,5-dimethylaniline to form the corresponding amide.

- Coupling Reaction: The amide is then coupled with 2-(furan-2-yl)ethylamine to yield the final product.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer activities. For instance, studies have shown that related oxalamides can inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression .

Case Study:

In a study examining the anticancer properties of various oxalamides, it was found that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values in the micromolar range. The mechanism involved the modulation of apoptosis-related proteins .

Anti-inflammatory Activity

The compound is also being investigated for its anti-inflammatory properties. Similar compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Analgesic Activity (%) |

|---|---|---|---|

| Compound A | 4.15 | 0.04 | 51 |

| Compound B | 18.80 | 0.46 | 42 |

| This compound | TBD | TBD | TBD |

The selectivity index for COX inhibition indicates that compounds with similar structures can preferentially inhibit COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional NSAIDs like diclofenac .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition: The oxalamide moiety may form hydrogen bonds with active sites on enzymes such as COX, leading to inhibition of prostaglandin synthesis.

- Receptor Modulation: The furan and phenyl groups enhance hydrophobic interactions with protein targets, potentially modulating receptor activity involved in pain and inflammation pathways .

Q & A

Basic: What are the established synthetic routes for N1-(3,5-dimethylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide?

Answer:

The compound is synthesized via multi-step reactions involving oxalyl chloride as a key reagent. A standard route includes:

Aminolysis Reaction: Reacting 3,5-dimethylaniline with oxalyl chloride to form an intermediate oxalyl chloride derivative.

Coupling Step: Introducing 2-(furan-2-yl)ethylamine to the intermediate under anhydrous conditions (e.g., in dichloromethane or DMF) to form the oxalamide bond.

Purification: Isolation via column chromatography or recrystallization to achieve high purity (>95%) .

Key Considerations: Anhydrous conditions prevent hydrolysis of intermediates, and stoichiometric control minimizes side products .

Basic: How is structural characterization performed for this compound?

Answer:

Characterization relies on:

- Spectroscopy:

- Mass Spectrometry (UPLC-MS): Validates molecular weight (e.g., calculated ~302.39 g/mol) .

Advanced: How can reaction yields be optimized during synthesis?

Answer:

Yield optimization strategies include:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Temperature Control: Maintain low temperatures (0–5°C) during coupling to suppress side reactions.

- Catalytic Additives: Employ coupling agents like DCC/HOBt to enhance amide bond formation efficiency .

- Purification: Optimize column chromatography gradients (e.g., hexane/ethyl acetate) to isolate the product effectively .

Advanced: What computational methods predict the compound’s biological interactions?

Answer:

- Molecular Docking: Simulations (e.g., AutoDock Vina) model interactions with hydrophobic enzyme pockets (e.g., kinases) via the dimethylphenyl and furan moieties.

- MD Simulations: Assess stability of hydrogen bonds between the oxalamide group and target residues (e.g., Asp/Glu in catalytic sites) .

Validation: Compare docking scores (e.g., binding affinity ≤ −7.0 kcal/mol) with experimental IC50 values from enzyme assays .

Basic: What functional groups influence its reactivity?

Answer:

Critical groups include:

- Oxalamide Core: Susceptible to hydrolysis under acidic/basic conditions.

- Furan Ring: Participates in electrophilic substitution (e.g., bromination at the 5-position).

- 3,5-Dimethylphenyl Group: Enhances lipophilicity, influencing solubility in organic solvents .

Reactivity Example: Oxidation of the furan ring with KMnO4 yields diketone derivatives, altering bioactivity .

Advanced: How do structural modifications affect its biological activity?

Answer:

- Electron-Withdrawing Substituents: Nitro or chloro groups on the phenyl ring increase binding affinity to charged enzyme pockets (e.g., kinase ATP-binding sites).

- Hydrophobic Extensions: Adding alkyl chains to the furan ethyl group improves membrane permeability (logP >3.0).

- Case Study: Analogues with thiophene instead of furan showed reduced activity in cytotoxicity assays, highlighting the furan’s role in π-π stacking .

Basic: What are its potential applications in medicinal chemistry?

Answer:

- Enzyme Inhibition: Targets kinases (e.g., EGFR) via competitive binding to the ATP pocket.

- Anticancer Screening: Preclinical studies show apoptosis induction in HeLa cells (IC50 ~10–50 µM).

- Anti-inflammatory Activity: Suppresses COX-2 expression in macrophage models via NF-κB pathway modulation .

Advanced: How to resolve contradictions in reported bioactivity data?

Answer: Discrepancies may arise from:

- Assay Variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme sources.

- Purity Issues: Impurities >5% (e.g., unreacted amines) can skew IC50 values. Validate via HPLC before testing .

- Solubility Limits: Use DMSO stock solutions ≤1% to avoid cytotoxicity artifacts .

Advanced: What industrial-scale synthesis challenges exist?

Answer:

- Scaling Coupling Reactions: Batch reactors require precise temperature control to avoid exothermic side reactions.

- Cost of Reagents: Oxalyl chloride and coupling agents (DCC) increase production costs. Alternatives like EDCI may reduce expenses.

- Waste Management: Neutralize acidic byproducts (e.g., HCl) before disposal .

Basic: What analytical techniques assess its stability?

Answer:

- Accelerated Degradation Studies: Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for hydrolysis products.

- Photostability: UV irradiation (ICH Q1B guidelines) identifies furan ring degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.